N-(2-butylphenyl)thiourea
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Overview
Description
N-(2-butylphenyl)thiourea is an organosulfur compound with the molecular formula C11H16N2S. It belongs to the class of thiourea derivatives, which are known for their diverse applications in various fields, including organic synthesis, pharmaceuticals, and agriculture. The structure of this compound consists of a thiourea group attached to a 2-butylphenyl moiety, making it a unique compound with specific chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(2-butylphenyl)thiourea can be synthesized through several methods. One common method involves the reaction of 2-butylaniline with thiophosgene or isothiocyanates. The reaction typically occurs in an organic solvent such as dichloromethane or tetrahydrofuran, under mild to moderate temperatures. The general reaction scheme is as follows:
2-butylaniline+thiophosgene→this compound
Alternatively, this compound can be synthesized by reacting 2-butylaniline with carbon disulfide and an amine in an aqueous medium. This method is advantageous due to its simplicity and high yield.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using the aforementioned methods. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and solvent choice. The final product is typically purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
N-(2-butylphenyl)thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of this compound can yield corresponding amines or thiols, depending on the reducing agent used.
Substitution: The thiourea group can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogenated compounds, alkylating agents, and other nucleophiles.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, thiols.
Substitution: Various substituted thiourea derivatives.
Scientific Research Applications
N-(2-butylphenyl)thiourea has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of heterocyclic compounds and other thiourea derivatives.
Biology: Investigated for its potential biological activities, including antibacterial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as enzyme inhibitors and drug candidates.
Industry: Utilized in the production of dyes, photographic chemicals, and rubber vulcanization accelerators.
Mechanism of Action
The mechanism of action of N-(2-butylphenyl)thiourea involves its interaction with specific molecular targets. The thiourea group can form hydrogen bonds and coordinate with metal ions, affecting enzyme activity and other biological processes. The compound’s effects are mediated through pathways involving oxidative stress, enzyme inhibition, and disruption of cellular functions.
Comparison with Similar Compounds
Similar Compounds
- N-phenylthiourea
- N-(2-chlorophenyl)thiourea
- N-(2-methylphenyl)thiourea
Uniqueness
N-(2-butylphenyl)thiourea is unique due to its specific 2-butylphenyl moiety, which imparts distinct chemical and biological properties. Compared to other thiourea derivatives, it may exhibit different reactivity, solubility, and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
(2-butylphenyl)thiourea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2S/c1-2-3-6-9-7-4-5-8-10(9)13-11(12)14/h4-5,7-8H,2-3,6H2,1H3,(H3,12,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYQOFSALOCCKAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=CC=C1NC(=S)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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